2-(3-Chlorophenyl)-6-nitroquinolin-4-ol
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Overview
Description
2-(3-Chlorophenyl)-6-nitroquinolin-4-ol is a heterocyclic compound that features a quinoline core substituted with a 3-chlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by a Friedel-Crafts acylation to attach the 3-chlorophenyl group at the 2-position. The final step involves the reduction of the nitro group to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-6-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 2-(3-Chlorophenyl)-6-aminoquinolin-4-ol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-6-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6-nitroquinolin-4-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-6-aminoquinolin-4-ol: Similar structure but with an amino group instead of a nitro group.
2-(3-Chlorophenyl)-6-methoxyquinolin-4-ol: Contains a methoxy group instead of a nitro group.
2-(3-Chlorophenyl)-6-hydroxyquinolin-4-ol: Features a hydroxy group at the 6-position.
Uniqueness
2-(3-Chlorophenyl)-6-nitroquinolin-4-ol is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(3-chlorophenyl)-6-nitro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(18(20)21)4-5-13(12)17-14/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPNSVUWZSLPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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